4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride
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Overview
Description
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C8H13ClN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyrrole derivatives with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with comparable chemical reactivity.
Uniqueness
4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the properties of pyrrole and dimethylamino groups.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10(2)5-6-3-7(8(11)12)9-4-6;/h3-4,9H,5H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBRRVRQHMEVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC(=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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